Acid red 25

CAS No.: 5858-93-5

Cat. No.: VC3905872

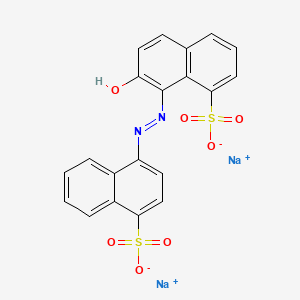

Molecular Formula: C20H12N2Na2O7S2

Molecular Weight: 502.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5858-93-5 |

|---|---|

| Molecular Formula | C20H12N2Na2O7S2 |

| Molecular Weight | 502.4 g/mol |

| IUPAC Name | disodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

| Standard InChI | InChI=1S/C20H14N2O7S2.2Na/c23-16-10-8-12-4-3-7-18(31(27,28)29)19(12)20(16)22-21-15-9-11-17(30(24,25)26)14-6-2-1-5-13(14)15;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

| Standard InChI Key | ANOALSLDMDRFRN-UHFFFAOYSA-L |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

Acid Red 25 belongs to the monoazo dye class, characterized by a single azo (-N=N-) group linking aromatic moieties. Its molecular formula, C₂₀H₁₂N₂Na₂O₇S₂, reflects a naphthalene sulfonic acid backbone substituted with hydroxyl and amino groups. The sodium sulfonate groups enhance water solubility, a critical feature for textile applications . The structural configuration is as follows:

Molecular Weight: 502.43 g/mol

CAS Registry Number: 5858-93-5

Synthesis and Manufacturing

The synthesis of Acid Red 25 involves a two-step diazo-coupling reaction:

-

Diazotization: 4-Aminonaphthalene-1-sulfonic acid undergoes diazotization in an acidic medium to form a diazonium salt.

-

Coupling: The diazonium salt reacts with 7-hydroxynaphthalene-1-sulfonic acid under alkaline conditions, yielding the azo bond and the final dye structure .

This process aligns with conventional azo dye manufacturing techniques, emphasizing cost-effectiveness and scalability.

Physicochemical Properties

Solubility and Stability

Acid Red 25 is freely soluble in water, producing a red solution, and moderately soluble in ethanol. Its stability under acidic and alkaline conditions is notable:

-

Strong sulfuric acid: Red light purple coloration.

-

Dilute hydrochloric acid: Retains red hue.

| Test | ISO Rating | AATCC Rating |

|---|---|---|

| Light Fading | 3–4 | 3 |

| Soaping | 2 | 1 |

| Perspiration | 1 | 1 |

These ratings indicate moderate resistance to environmental and washing stressors, necessitating complementary treatments for high-durability applications .

Environmental Impact and Degradation

Biodegradation and Persistence

Azo dyes are generally resistant to aerobic degradation due to their stable aromatic structures. Acid Red 25’s sulfonate groups may enhance water solubility, increasing mobility in aquatic ecosystems. Remediation strategies, such as advanced oxidation processes or microbial decolorization, remain unexplored for this specific compound.

Ecotoxicology

Data on aquatic toxicity (e.g., LC₅₀ for fish or Daphnia) are absent, hindering ecological risk assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume